1-methyl-4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-METHYL-4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidinone ring fused with a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole intermediate, followed by the introduction of the pyrrolidinone ring through cyclization reactions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be utilized to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-METHYL-4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-METHYL-4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Benzodiazole: A related compound with a fused benzene and diazole ring system.
Pyrrolidinone: A compound with a similar pyrrolidinone ring but lacking the benzodiazole moiety.
Uniqueness
1-METHYL-4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is unique due to its combination of the pyrrolidinone and benzodiazole rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H21N3O |
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Molecular Weight |
271.36 g/mol |
IUPAC Name |
1-methyl-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H21N3O/c1-11(2)9-19-14-7-5-4-6-13(14)17-16(19)12-8-15(20)18(3)10-12/h4-7,11-12H,8-10H2,1-3H3 |
InChI Key |
JYCIFHFKBMNDHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C |
Origin of Product |
United States |
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